N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) with a 7-methyl group, a 5-oxo substituent, and a 6-position propanamide side chain modified with a phenylthio group. This compound belongs to a class of heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-14(15(21)19-8-10-23-16(19)17-11)18-13(20)7-9-22-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHMABJWGNTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylthio Group: This step may involve the nucleophilic substitution of a halogenated intermediate with a thiophenol derivative.
Amidation Reaction: The final step could involve the reaction of the intermediate with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide would depend on its specific biological target. Generally, compounds with a thiazolopyrimidine core can interact with various enzymes or receptors, modulating their activity. The phenylthio group may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives share a common core structure but differ in substituents at positions 5, 6, and 7, which significantly alter their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- The phenylthio group in the target compound may enhance lipophilicity and membrane permeability compared to the carboxamide group in or the ester group in . This could improve cellular uptake but may reduce aqueous solubility .
- The trimethoxybenzylidene substituent in introduces steric bulk and hydrogen-bonding capacity, leading to distinct crystal-packing motifs (e.g., C–H···O chains along the c-axis) .
Synthetic Pathways :
- The target compound’s synthesis likely involves cyclization of a thiourea intermediate (analogous to ), whereas carboxamide derivatives (e.g., ) are formed via condensation with amines. Ethyl esters (e.g., ) are synthesized using chloroacetic acid and benzaldehyde derivatives under reflux conditions .
Spectroscopic and Crystallographic Data :
- The 5-oxo group in all analogs generates a characteristic carbonyl stretch in IR (~1700 cm⁻¹) .
- Crystal structures (e.g., ) reveal that substituents at position 2 (e.g., benzylidene) induce significant puckering in the thiazolo-pyrimidine ring (deviation: 0.224 Å), which may influence binding to biological targets .
Pharmacological Potential: While the target compound’s bioactivity is unreported, analogs like and show antimicrobial and anticancer effects, suggesting that the phenylthio group could modulate similar pathways (e.g., enzyme inhibition via sulfur coordination) .
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide. Its molecular formula is , with a molecular weight of approximately 291.37 g/mol. The structure features a thiazolo-pyrimidine core with a phenylthio substitution, which contributes to its biological properties.
This compound acts primarily as a glutamate receptor antagonist . This mechanism suggests that it could modulate neurotransmission pathways critical for cognitive functions such as learning and memory. The interaction with glutamate receptors may also influence several biochemical pathways associated with neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds related to thiazolopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various pathogenic bacteria and fungi:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 μM |
| 5f | Mycobacterium smegmatis | 50 μg/mL |
These findings suggest that the thiazolo-pyrimidine derivatives can be potent antimicrobial agents, potentially useful in treating resistant bacterial infections .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of thiazolopyrimidine derivatives on human cell lines such as HaCat and Balb/c 3T3. The results indicated promising cytotoxicity profiles, suggesting potential applications in cancer therapy:
- Compound 3g showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that specific derivatives exhibited broad-spectrum antibacterial activity compared to standard antibiotics like Ciprofloxacin and Rifampicin. The presence of specific substituents in the phenyl ring was crucial for enhancing antibacterial activity .
- Antitubercular Activity : Another derivative was noted for its excellent antitubercular activity against Mycobacterium smegmatis with a MIC value of 50 μg/mL, highlighting its potential as a therapeutic agent against tuberculosis .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes critical in various biological processes, including RNase H, which is a target in HIV therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide?
- Methodology :
- Multi-step synthesis involving condensation of thiazolopyrimidine precursors with functionalized propanamide derivatives.
- Optimize reaction conditions (e.g., glacial acetic acid/acetic anhydride mixtures, reflux at 8–10 hours) to achieve high yields (e.g., 78% as reported for analogous compounds) .
- Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to ensure purity .
- Key Considerations :
- Monitor reaction progress with TLC and confirm product identity via NMR and mass spectrometry .
Q. How can the structural conformation of this compound be characterized experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and ring puckering (e.g., thiazolopyrimidine core adopts a flattened boat conformation with dihedral angles up to 80.94° between fused rings) .
- Compare experimental data with Density Functional Theory (DFT) calculations for geometric parameter validation .
- Example Data :
| Parameter | Value | Source |
|---|---|---|
| C5 deviation from plane | 0.224 Å | SC-XRD |
| Dihedral angle (thiazole/pyrimidine vs. benzene) | 80.94° | SC-XRD |
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Assign peaks for methyl (δ 1–2 ppm), phenylthio (δ 7–8 ppm), and carbonyl groups (δ 165–175 ppm) .
- HPLC : Monitor purity (>95%) under gradient elution conditions .
- Mass Spectrometry : Confirm molecular weight (e.g., theoretical 359.46 g/mol vs. observed m/z) .
Advanced Research Questions
Q. How does the phenylthio substituent influence the compound’s bioactivity compared to other thiazolopyrimidine derivatives?
- Methodology :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., methoxy, halogen, or nitro groups).
- Compare IC₅₀ values in bioassays (e.g., acetylcholinesterase inhibition or antimicrobial activity) .
- Key Finding :
- The phenylthio group enhances lipophilicity, potentially improving membrane permeability and target binding .
Q. What computational approaches are suitable for predicting reactivity or binding modes of this compound?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., NMDA receptors or acetylcholinesterase) using software like AutoDock Vina .
- Example Application :
- DFT-validated bond lengths (C–S: 1.75–1.82 Å) align with SC-XRD data, supporting conformational stability .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding to explain bioavailability discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Case Study :
- Analogous thiazolopyrimidines show reduced in vivo efficacy due to rapid hepatic clearance, suggesting structural modifications (e.g., fluorination) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
